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A Targeted Approach to Autoimmune Disease
Modulation
Dalazatide, formerly known as ShK-186, is a first-in-class synthetic peptide inhibitor of the

voltage-gated potassium channel Kv1.3.[1][2] Its development represents a targeted

therapeutic strategy for a host of autoimmune diseases, including psoriasis, multiple sclerosis,

rheumatoid arthritis, and lupus erythematosus.[1][3] This technical guide provides an in-depth

overview of the discovery, mechanism of action, and clinical development history of

Dalazatide, with a focus on quantitative data and experimental methodologies.

From Sea Anemone Venom to Clinical Candidate: A
History of Discovery
The journey of Dalazatide began with the isolation of ShK, a 35-amino acid peptide from the

venom of the Caribbean sea anemone, Stichodactyla helianthus.[1][4] ShK was identified as a

potent blocker of the Kv1.3 potassium channel.[4] The therapeutic potential of targeting Kv1.3

lies in its high level of expression and crucial role in the function of effector memory T-cells

(TEM), a subset of T-lymphocytes implicated in the pathogenesis of many autoimmune

diseases.[1]

Initial research focused on modifying the native ShK peptide to improve its selectivity and

pharmacokinetic profile. This led to the development of ShK-186, now known as Dalazatide, a

37-amino acid synthetic analog.[1][5] This engineered peptide demonstrated high affinity and
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selectivity for the Kv1.3 channel over other potassium channels, a critical attribute for

minimizing off-target effects.[4] The development of Dalazatide has been spearheaded by

companies including Kineta Inc. (now TuHURA Biosciences) and KPI Therapeutics.[5][6]

Mechanism of Action: Quelling Autoimmunity by
Targeting T-Cell Activation
Dalazatide exerts its immunomodulatory effects by selectively inhibiting the Kv1.3 potassium

channel on effector memory T-cells.[1] The Kv1.3 channel plays a pivotal role in maintaining

the membrane potential of these cells. Its inhibition by Dalazatide leads to a cascade of events

that ultimately dampens the autoimmune response:

Disruption of Calcium Signaling: The activity of the Kv1.3 channel is essential for sustained

calcium influx into T-cells upon activation.[1][7] By blocking this channel, Dalazatide
depolarizes the cell membrane, which in turn reduces the driving force for calcium entry

through calcium-release-activated calcium (CRAC) channels.[8][9]

Inhibition of T-Cell Activation and Proliferation: The sustained increase in intracellular calcium

is a critical second messenger that activates downstream signaling pathways, including the

calcineurin-NFAT pathway, leading to T-cell activation, proliferation, and cytokine production.

[7][9] By attenuating the calcium signal, Dalazatide effectively suppresses these key effector

functions of TEM cells.[1]

Selective Immunomodulation: A key advantage of Dalazatide is its selectivity for TEM cells.

[1] Other T-cell subsets, such as naïve and central memory T-cells, rely on different

potassium channels (e.g., KCa3.1) for their activation and are therefore less affected by

Kv1.3 blockade.[10] This selective action allows for the targeted suppression of the

pathogenic T-cell population while leaving the broader immune system largely intact,

potentially reducing the risk of generalized immunosuppression.[1]

Below is a diagram illustrating the proposed signaling pathway of Dalazatide's intervention in

T-cell activation.
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Caption: Dalazatide's mechanism of action in T-cells.
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Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of

Dalazatide.

Table 1: In Vitro Binding Affinity and Potency
Parameter Value Cell Type/Assay Reference

Kd 65 ± 5 pM

OVA-specific GFP+

effector memory T

(TEM) cells

[11]

IC50 180 ± 37 pM
TEM cell proliferation

assay
[11]

IC50 69 pM
ShK-170 (a close

analog) on Kv1.3
[4]

IC50 140 pM
ShK-192 (a close

analog) on Kv1.3
[4]

Table 2: Preclinical Efficacy in a Rat Model of Multiple
Sclerosis

Treatment Group Dosage Outcome Reference

Dalazatide 100 µg/kg daily
Significant reduction

in clinical score
[5]

Dalazatide
100 µg/kg every 3

days

Significant reduction

in clinical score
[5]

Table 3: Pharmacokinetic Parameters in a Phase 1b
Study in Psoriasis Patients (NCT02435342)
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Dose Group Day
Cmax
(pg/mL)

Tmax (hr)
AUClast
(hr*pg/mL)

Reference

30 mcg Day 1 1030 ± 355
0.33 (0.25-

4.00)
1630 ± 484 [1]

Day 29 1140 ± 433
0.33 (0.25-

4.00)
1880 ± 715 [1]

60 mcg Day 1 1580 ± 593
0.33 (0.25-

4.00)
2690 ± 979 [1]

Day 29 2000 ± 687
0.33 (0.25-

4.00)
3520 ± 1270 [1]

Data are

presented as

mean ± SD

for Cmax and

AUClast, and

median

(range) for

Tmax.

Table 4: Clinical Efficacy in a Phase 1b Study in
Psoriasis Patients (NCT02435342)
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Dose Group
Outcome
Measure

Result p-value Reference

60 mcg

Mean reduction

in PASI score

from baseline to

Day 32

Significant

reduction
< 0.01 [1][12]

Patients with

reduction in PASI

score

9 out of 10 N/A [1][12]

Patients with

clinical

improvement in

target lesion

50% N/A [5]

Detailed Experimental Protocols
In Vitro Kv1.3 Inhibition Assay (Electrophysiology)
A detailed protocol for assessing the inhibitory activity of Dalazatide on Kv1.3 channels in T-

cells would typically involve whole-cell patch-clamp electrophysiology.

Cell Preparation: Effector memory T-cells are isolated from peripheral blood mononuclear

cells (PBMCs) of healthy donors.

Electrophysiological Recording: Whole-cell voltage-clamp recordings are performed using a

patch-clamp amplifier. The external solution contains physiological concentrations of ions,

and the internal pipette solution contains a high concentration of potassium.

Voltage Protocol: Cells are held at a negative holding potential (e.g., -80 mV) to keep the

Kv1.3 channels in a closed state. Depolarizing voltage steps (e.g., to +40 mV) are applied to

elicit outward potassium currents through the Kv1.3 channels.

Drug Application: Dalazatide is applied to the cells at various concentrations through a

perfusion system. The effect of the compound on the Kv1.3 current is measured as the

percentage of current inhibition compared to the baseline current before drug application.
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Data Analysis: The concentration-response curve is fitted with a Hill equation to determine

the IC50 value.

Preclinical Efficacy in a Rat Model of Experimental
Autoimmune Encephalomyelitis (EAE)
The EAE rat model is a commonly used animal model for multiple sclerosis.

Induction of EAE: EAE is induced in susceptible rat strains (e.g., Lewis rats) by immunization

with myelin basic protein (MBP) or other myelin antigens emulsified in complete Freund's

adjuvant (CFA).

Treatment: Rats are treated with Dalazatide or a vehicle control via subcutaneous injection.

Treatment can be initiated either prophylactically (before the onset of clinical signs) or

therapeutically (after the onset of clinical signs).

Clinical Scoring: The severity of the disease is monitored daily using a standardized clinical

scoring system. For example, a scale of 0 to 5 might be used, where 0 = no clinical signs, 1

= tail limpness, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = quadriplegia, and 5 =

moribund state.

Histopathology: At the end of the study, spinal cords are collected for histological analysis to

assess the degree of inflammation and demyelination.

Data Analysis: Clinical scores between the Dalazatide-treated and vehicle-treated groups

are compared using appropriate statistical tests.

Phase 1b Clinical Trial in Plaque Psoriasis
(NCT02435342)
This study was a randomized, double-blind, placebo-controlled trial to evaluate the safety,

tolerability, and pharmacodynamics of Dalazatide in patients with active plaque psoriasis.[1]

[12][13]

Patient Population: Adult patients with mild-to-moderate plaque psoriasis.[12]
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Study Design: Patients were randomized to receive subcutaneous injections of Dalazatide at

doses of 30 mcg or 60 mcg, or placebo, twice weekly for four weeks.[12]

Assessments:

Safety and Tolerability: Monitored through physical examinations, vital signs,

electrocardiograms (ECGs), and laboratory tests.[12]

Pharmacokinetics: Blood samples were collected at various time points after dosing to

determine the plasma concentrations of Dalazatide.[1]

Efficacy: Assessed by the Psoriasis Area and Severity Index (PASI) and investigator's

global assessment.[12]

Pharmacodynamics: Blood samples were analyzed for changes in T-cell populations and

inflammatory biomarkers.[1]

Data Analysis: Safety data were summarized descriptively. Pharmacokinetic parameters

were calculated using non-compartmental methods. Efficacy endpoints were compared

between the treatment groups and placebo.[1]

The workflow for the Phase 1b clinical trial is depicted in the diagram below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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